molecular formula C17H25N3O2 B5303307 N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide

N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide

Cat. No. B5303307
M. Wt: 303.4 g/mol
InChI Key: IGGMFCGQUCHLCB-UHFFFAOYSA-N
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Description

N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide, also known as EPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. EPPA is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide is not fully understood. However, it is believed to act as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide inhibits the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In animal studies, N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide has been shown to have analgesic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide is its potential use as a drug delivery system. N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide can be easily synthesized and can be modified to improve its solubility and bioavailability. However, one of the limitations of N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide is its potential toxicity. N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide has been shown to have toxic effects on cells at high concentrations.

Future Directions

There are several future directions for research on N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide. One direction is to study the potential use of N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide as an anti-cancer agent. Another direction is to study the potential use of N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide as a drug delivery system for various drugs. Additionally, more research is needed to understand the mechanism of action of N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide and its potential toxicity.

Synthesis Methods

N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide can be synthesized using various methods, including the reaction of 3-phenylpropylamine with ethyl 2-bromoacetate, followed by the reaction with piperazine. Another method involves the reaction of 3-phenylpropylamine with ethyl 2-chloroacetate, followed by the reaction with piperazine. The yield of N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide using these methods ranges from 60% to 80%. The purity of N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide can be improved by recrystallization or column chromatography.

Scientific Research Applications

N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide has potential applications in various fields, including medicine, biochemistry, and pharmacology. In medicine, N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide has been studied for its potential use as an analgesic, anti-inflammatory, and anti-cancer agent. In biochemistry, N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide has been studied for its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase. In pharmacology, N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide has been studied for its potential use as a drug delivery system.

properties

IUPAC Name

N-ethyl-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-2-18-16(21)13-15-17(22)19-10-12-20(15)11-6-9-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGMFCGQUCHLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1C(=O)NCCN1CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide

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